Ethyl 2-cyano-3-methoxy-3-phenylprop-2-enoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-cyano-3-methoxy-3-phenylprop-2-enoate can be synthesized through several methods. One common synthetic route involves the Knoevenagel condensation reaction between ethyl cyanoacetate and 3-methoxybenzaldehyde in the presence of a base such as piperidine . The reaction typically occurs under reflux conditions with ethanol as the solvent.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale Knoevenagel condensation reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-3-methoxy-3-phenylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-cyano-3-methoxy-3-phenylprop-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its therapeutic effects.
Industry: It is used in the production of fine chemicals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of ethyl 2-cyano-3-methoxy-3-phenylprop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes or proteins, leading to its observed biological effects .
Comparison with Similar Compounds
Ethyl 2-cyano-3-methoxy-3-phenylprop-2-enoate can be compared with similar compounds such as:
Ethyl 2-cyano-3-hydroxy-3-phenylprop-2-enoate: This compound has a hydroxyl group instead of a methoxy group, which can affect its reactivity and biological activity.
Mthis compound: The methyl ester variant has different solubility and reactivity properties compared to the ethyl ester.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C13H13NO3 |
---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
ethyl (E)-2-cyano-3-methoxy-3-phenylprop-2-enoate |
InChI |
InChI=1S/C13H13NO3/c1-3-17-13(15)11(9-14)12(16-2)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3/b12-11+ |
InChI Key |
YVXOWXPIPRBRPK-VAWYXSNFSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C(\C1=CC=CC=C1)/OC)/C#N |
Canonical SMILES |
CCOC(=O)C(=C(C1=CC=CC=C1)OC)C#N |
Origin of Product |
United States |
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